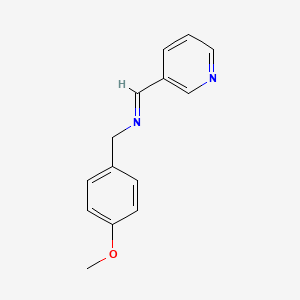

N-(4-Methoxybenzyl)pyridine-3-methaneimine

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJFUIGXUYAKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)pyridine-3-methaneimine typically involves the reaction of 4-methoxybenzylamine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)pyridine-3-methaneimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amine derivative.

Scientific Research Applications

N-(4-Methoxybenzyl)pyridine-3-methaneimine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential biological activity, making it a candidate for studies in cell biology and biochemistry.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its cytotoxic effects on cancer cells.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)pyridine-3-methaneimine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

N-(4-Methoxybenzyl)thiosemicarbazone: Similar in structure but contains a thiosemicarbazone group.

N-(4-Methoxybenzyl)pyridine-3-carboxamide: Contains a carboxamide group instead of an imine.

Uniqueness

N-(4-Methoxybenzyl)pyridine-3-methaneimine is unique due to its specific imine structure, which imparts distinct chemical reactivity and biological activity.

Biological Activity

N-(4-Methoxybenzyl)pyridine-3-methaneimine is a compound of interest due to its unique imine structure, which contributes to its distinct chemical reactivity and biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxybenzyl group and an imine functional group. The presence of the methoxy group enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Enzyme Inhibition : The compound may bind to enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Antiproliferative Activity

Research has demonstrated that this compound possesses significant antiproliferative activity against several cancer cell lines. For instance:

- MCF-7 Cell Line : Exhibited an IC50 value of approximately 3.1 µM, indicating potent inhibition of cell growth .

- HCT116 Cell Line : Demonstrated similar effects, suggesting broad-spectrum anticancer properties.

The antiproliferative activity is likely linked to the compound's ability to induce apoptosis in cancer cells through the modulation of oxidative stress pathways .

Antioxidant Properties

In addition to its cytotoxic effects, this compound has shown promising antioxidant properties. The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress. This dual action—both as an antioxidant and a pro-oxidant in cancer cells—highlights its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Activity | IC50 (µM) |

|---|---|---|---|

| N-(4-Methoxybenzyl)thiosemicarbazone | Thiosemicarbazone | Anticancer | 5.0 |

| N-(4-Methoxybenzyl)pyridine-3-carboxamide | Carboxamide | Moderate Antiproliferative | 10.0 |

| N-(4-Methoxybenzyl)pyridin-2-amine | Amino derivative | Antimicrobial | 8.0 |

This table illustrates that while there are compounds with similar structures, this compound exhibits superior antiproliferative potency compared to many analogs.

Case Studies and Research Findings

- Case Study on MCF-7 Cells : A detailed study indicated that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, leading to apoptosis as confirmed by flow cytometry analyses .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in treated cells, correlating with enhanced cell viability under oxidative stress conditions.

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-Methoxybenzyl)pyridine-3-methaneimine, and how is its purity validated?

Answer:

The compound is typically synthesized via a Schiff base condensation reaction between pyridine-3-carbaldehyde derivatives and 4-methoxybenzylamine. For example, a similar imine formation ( ) involves refluxing equimolar amounts of aldehyde and amine in ethanol with catalytic acetic acid. The precipitate is isolated via vacuum filtration and washed with methanol. Purity is validated using 1H/13C NMR (e.g., δ 8.09 ppm for pyridyl protons in DMSO-d6 ), FTIR (characteristic C=N stretch at ~1596 cm⁻¹ ), and HRMS (exact mass confirmation within 0.3 mDa error ). TLC with dichloromethane/UV visualization is used for reaction monitoring.

Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:

Key techniques include:

- 1H/13C NMR : Assignments of aromatic protons (e.g., δ 7.49–7.31 ppm for benzyl groups) and carbons (e.g., δ 157.16 ppm for the imine carbon) .

- FTIR-ATR : Identification of functional groups like C=N (1596 cm⁻¹) and methoxy C-O (1261 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms the molecular ion ([M+H]+) with <0.5 ppm mass error .

For advanced validation, single-crystal X-ray diffraction (e.g., as applied to related compounds in ) resolves bond angles and crystal packing.

Advanced: How can researchers optimize imine formation yields when synthesizing this compound?

Answer:

Key optimization parameters include:

- Catalyst : Acetic acid (10 drops) enhances protonation of the aldehyde, accelerating nucleophilic attack by the amine .

- Solvent : Ethanol balances solubility and precipitation; switching to anhydrous solvents (e.g., THF) may improve kinetics.

- Stoichiometry : A 10% excess of 4-methoxybenzylamine minimizes unreacted aldehyde.

- Temperature : Room-temperature stirring (as in ) avoids thermal degradation. For low yields, column chromatography (e.g., silica gel with ethyl acetate/hexane) purifies the product .

Advanced: How should researchers address contradictions in spectral data during characterization?

Answer:

Discrepancies in NMR/FTIR data may arise from:

- Solvent effects : DMSO-d6 causes peak broadening; compare with CDCl3 spectra if available .

- Tautomerism : The imine group may exhibit keto-enol tautomerism, altering spectral signatures. Use variable-temperature NMR to assess dynamic equilibria .

- Impurities : HRMS identifies adducts (e.g., sodium or potassium ions). Cross-validate with HPLC (e.g., 95% purity threshold, as in ) to rule out byproducts.

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Answer:

- In vitro assays : Antiproliferative activity is tested via MTT assays on cancer cell lines (e.g., IC50 determination, as in ).

- Target identification : Molecular docking (e.g., PDB: 3HKC in ) predicts interactions with enzymes/receptors.

- Mechanistic studies : Flow cytometry assesses apoptosis (Annexin V/PI staining) or cell-cycle arrest .

- ADMET profiling : Microsomal stability and CYP450 inhibition assays prioritize compounds for in vivo studies .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

Common issues and solutions:

- Intermediate instability : Protect reactive groups (e.g., methoxybenzyl with Boc in acidic conditions) .

- Side reactions : Use inert atmospheres (N2/Ar) to prevent oxidation of the imine .

- Purification challenges : Employ recrystallization (e.g., methanol/water) or preparative HPLC for polar byproducts .

- Scale-up issues : Replace batch reactors with flow chemistry for better heat/mass transfer .

Advanced: What analytical strategies differentiate this compound from its structural analogs?

Answer:

- 2D NMR : NOESY or HSQC correlates protons/carbons to confirm substitution patterns (e.g., distinguishing pyridine-3- vs. pyridine-2-methaneimine) .

- Isotopic labeling : 15N-labeled amines validate imine connectivity via 15N NMR .

- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between the pyridine and methoxybenzyl groups) .

Advanced: How are computational methods integrated into the study of this compound’s reactivity?

Answer:

- DFT calculations : Predict reaction pathways (e.g., imine formation energy barriers) and optimize transition states .

- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

- QSAR models : Relate structural features (e.g., methoxy group position) to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.